2,4,6-Triiodobenzene-1,3,5-tricarbonyl trichloride
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Overview
Description
2,4,6-Triiodobenzene-1,3,5-tricarbonyl trichloride is a chemical compound with the molecular formula C₉Cl₃I₃O₃ and a molecular weight of 643.17 g/mol . It is characterized by the presence of three iodine atoms and three carbonyl chloride groups attached to a benzene ring. This compound is known for its high density (2.738 g/cm³) and high boiling point (576.4°C at 760 mmHg) .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 2,4,6-Triiodobenzene-1,3,5-tricarbonyl trichloride involves starting from benzaldehyde and undergoing multiple reaction steps to introduce the iodine and carbonyl chloride groups . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triiodobenzene-1,3,5-tricarbonyl trichloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl chloride groups can be reduced to form corresponding alcohols or other derivatives.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent can facilitate substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under controlled conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various iodinated derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2,4,6-Triiodobenzene-1,3,5-tricarbonyl trichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound can be utilized in the development of novel biomolecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 2,4,6-Triiodobenzene-1,3,5-tricarbonyl trichloride involves its interaction with molecular targets through its functional groups. The carbonyl chloride groups can react with nucleophiles, while the iodine atoms can participate in halogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Benzenetricarbonyl trichloride: Similar in structure but lacks the iodine atoms, making it less reactive in certain halogen-specific reactions.
1,3,5-Trifluoro-2,4,6-triiodobenzene: Contains fluorine atoms instead of carbonyl chloride groups, leading to different chemical properties and applications.
Uniqueness
2,4,6-Triiodobenzene-1,3,5-tricarbonyl trichloride is unique due to the presence of both iodine atoms and carbonyl chloride groups, which confer distinct reactivity and versatility in various chemical reactions. This combination of functional groups makes it valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
79211-40-8 |
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Molecular Formula |
C9Cl3I3O3 |
Molecular Weight |
643.2 g/mol |
IUPAC Name |
2,4,6-triiodobenzene-1,3,5-tricarbonyl chloride |
InChI |
InChI=1S/C9Cl3I3O3/c10-7(16)1-4(13)2(8(11)17)6(15)3(5(1)14)9(12)18 |
InChI Key |
UEQABUISLVYURQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I)C(=O)Cl |
Origin of Product |
United States |
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